Methyl 5-cyano-4-methyl-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-3-ylcarbamate
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Overview
Description
METHYL N-[5-CYANO-4-METHYL-1-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-3-YL]CARBAMATE is a complex organic compound with a unique structure that includes a pyridazine ring, a cyano group, and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL N-[5-CYANO-4-METHYL-1-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-3-YL]CARBAMATE typically involves multiple steps. One common method includes the condensation of appropriate starting materials under controlled conditions. For example, the reaction of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal at ambient temperature, followed by heating, can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
METHYL N-[5-CYANO-4-METHYL-1-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-3-YL]CARBAMATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the compound into other derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
METHYL N-[5-CYANO-4-METHYL-1-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-3-YL]CARBAMATE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of METHYL N-[5-CYANO-4-METHYL-1-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-3-YL]CARBAMATE involves its interaction with specific molecular targets. The compound can bind to various receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl N-(4-methoxyphenylmethyl)-N′-cyanocarbamimidothioate
- Methyl N-[1-(phenylmethyl)-4-piperidinyl]-N′-cyanocarbamimidothioate
Uniqueness
METHYL N-[5-CYANO-4-METHYL-1-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-3-YL]CARBAMATE is unique due to its specific structure, which includes a pyridazine ring and a cyano group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H14N4O3 |
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Molecular Weight |
298.30 g/mol |
IUPAC Name |
methyl N-[5-cyano-4-methyl-1-(4-methylphenyl)-6-oxopyridazin-3-yl]carbamate |
InChI |
InChI=1S/C15H14N4O3/c1-9-4-6-11(7-5-9)19-14(20)12(8-16)10(2)13(18-19)17-15(21)22-3/h4-7H,1-3H3,(H,17,18,21) |
InChI Key |
YMICVJWGQZVLDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=C(C(=N2)NC(=O)OC)C)C#N |
solubility |
41.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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